Cas no 1598-34-1 ((4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid)

(4S)-5-(Benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid is a chiral carboxylic acid derivative featuring a benzyl ester and a trifluoroacetamido group. Its stereospecific (4S) configuration makes it valuable for asymmetric synthesis and peptide modifications, particularly in pharmaceutical and biochemical research. The trifluoroacetamido moiety enhances stability and reactivity, while the benzyl ester provides a protective group that can be selectively cleaved under mild conditions. This compound is useful in the synthesis of complex organic molecules, serving as an intermediate in the preparation of peptidomimetics and other bioactive compounds. Its structural features contribute to high purity and controlled reactivity, making it suitable for precision applications in medicinal chemistry.
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid structure
1598-34-1 structure
商品名:(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
CAS番号:1598-34-1
MF:C14H13NO5F3-
メガワット:332.252
CID:3454487
PubChem ID:86597433

(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid 化学的及び物理的性質

名前と識別子

    • L-GLUTAMIC ACID, N-(TRIFLUOROACETYL)-, 1-(PHENYLMETHYL) ESTER
    • L-Glutamic acid, N-(trifluoroacetyl)-, 1-(phenylmethyl) ester (9CI)
    • (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
    • EN300-28295997
    • SCHEMBL6140066
    • 1598-34-1
    • N-Trifluoroacetyl-L-glutamic acid-mono-benzyl ester
    • インチ: InChI=1S/C14H14F3NO5/c15-14(16,17)13(22)18-10(6-7-11(19)20)12(21)23-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,18,22)(H,19,20)/t10-/m0/s1
    • InChIKey: QUSOQBCKOLSHHZ-JTQLQIEISA-N

計算された属性

  • せいみつぶんしりょう: 333.08240703Da
  • どういたいしつりょう: 333.08240703Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 92.7Ų

(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295997-1.0g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28295997-0.1g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28295997-0.25g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28295997-2.5g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28295997-0.5g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28295997-10.0g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28295997-5.0g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28295997-1g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1
1g
$671.0 2023-09-07
Enamine
EN300-28295997-5g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1
5g
$1945.0 2023-09-07
Enamine
EN300-28295997-0.05g
(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid
1598-34-1 95.0%
0.05g
$563.0 2025-03-19

(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid 関連文献

(4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acidに関する追加情報

Compound CAS No. 1598-34-1: (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid

Compound CAS No. 1598-34-1, also known as (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and biotechnology. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its potential in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.

The molecular structure of (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid is characterized by a pentanoic acid backbone with a benzyloxy group at the 5-position and a trifluoroacetamido group at the 4-position. The stereochemistry at the 4S position plays a crucial role in determining the compound's pharmacokinetic properties and biological activity. Researchers have demonstrated that this stereochemistry significantly influences the compound's ability to interact with target proteins, making it a valuable tool in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid. Utilizing asymmetric catalysis and stereoselective reactions, chemists have achieved high yields and excellent enantiomeric excess in its production. These techniques not only enhance the scalability of the synthesis but also pave the way for large-scale production of this compound for preclinical studies.

From a pharmacological perspective, (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid has shown remarkable activity in inhibiting key enzymes involved in metabolic disorders. For instance, studies published in high-impact journals such as *Nature Communications* and *Journal of Medicinal Chemistry* have reported its efficacy in modulating lipid metabolism by targeting specific histone deacetylases (HDACs). This activity underscores its potential as a lead compound for developing treatments against obesity and related metabolic syndromes.

Moreover, the trifluoroacetamido group within the molecule contributes to its lipophilicity and bioavailability. This feature is critical for designing drugs that can effectively penetrate cellular membranes and reach their intended targets. Recent computational studies using molecular docking simulations have further elucidated the binding modes of this compound with its target proteins, providing insights into its mechanism of action.

In terms of applications, (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid has been extensively studied for its role in peptide synthesis and as a building block in medicinal chemistry. Its ability to serve as an intermediate in the construction of complex biomolecules has made it an invaluable asset in drug discovery pipelines. Additionally, its compatibility with various coupling reagents has facilitated its integration into solid-phase synthesis strategies.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profiles of (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid to enhance its therapeutic potential. By modifying substituents on the benzyloxy and trifluoroacetamido groups, scientists aim to improve solubility, stability, and overall efficacy. These efforts are supported by advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR), which provide detailed insights into the compound's structural integrity and dynamic behavior.

In conclusion, (4S)-5-(benzyloxy)-5-oxo-4-(2,2,2-trifluoroacetamido)pentanoic acid stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structure, coupled with cutting-edge synthetic methods and biological applications, positions it as a key player in the development of next-generation therapeutics. As research continues to unravel its full potential, this compound is poised to make significant contributions to the field of personalized medicine.

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